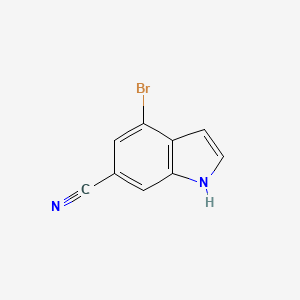

4-Bromo-1H-indole-6-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXMZLHXLYDHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646548 | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-29-1 | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1h Indole 6 Carbonitrile and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing the target molecule lies in the effective preparation of key intermediates, specifically brominated indoles and precursors that allow for the introduction of the nitrile function at the C6 position.

The synthesis of brominated indole (B1671886) precursors is a well-established area of organic chemistry. A common strategy involves the use of 6-bromoindole (B116670) as a primary building block, which can be synthesized through various established methods. nih.gov For instance, one approach starts from 4-bromo-1-methyl-2-nitrobenzene, which undergoes a reaction with DMF-DMA and pyrrolidine (B122466) to form 6-bromoindole. nih.gov This intermediate is then utilized in subsequent reactions to build more complex structures. nih.gov

Another versatile method for creating brominated indoles is through a Palladium(0)-catalyzed C-N bond-forming reaction, which is effective even with bulky phosphine (B1218219) ligands like PtBu₃. organic-chemistry.org These ligands are crucial as they prevent catalyst inhibition by facilitating reversible oxidative addition into the product's C-Br bond. organic-chemistry.org The synthesis of 4-bromoindole (B15604), a key precursor, can be achieved through routes like the Batcho-Leimgruber indole synthesis or from intermediates such as methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net Additionally, N-alkylation of bromoindoles, for example, the methylation of 4-bromoindole using dimethyl carbonate and potassium carbonate, provides access to N-substituted brominated intermediates like 4-bromo-1-methyl-1H-indole. chemicalbook.com

The table below summarizes various synthetic routes to key brominated indole intermediates.

Table 1: Synthesis of Brominated Indole Intermediates| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Bromo-1-methyl-2-nitrobenzene | DMF-DMA, pyrrolidine, DMF, 110 °C | 6-Bromoindole | nih.gov |

| 4-Bromoindole | Dimethyl carbonate, K₂CO₃, DMF, 140 °C | 4-Bromo-1-methyl-1H-indole | chemicalbook.com |

| 2-Halotrifluoroacetanilides | β-Keto esters/amides, CuI/L-proline, then acid | 2,3-Disubstituted indoles | organic-chemistry.org |

| 4-Bromo-7-methylindole-2-carboxylate ethyl ester | 10% KOH, Ethanol (B145695) | 4-Bromo-7-methylindole-2-carboxylic acid | google.com |

Introducing a functional group at the C6 position of the indole ring is challenging due to the inherent reactivity of other positions, such as C3. frontiersin.org However, metal-free catalytic approaches have been developed for the remote C6-functionalization of 2,3-disubstituted indoles. frontiersin.org One such method employs a Brønsted acid catalyst, like benzenesulfonic acid (BSA), to react 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, leading to selective functionalization at the C6 position. frontiersin.org This strategy provides a direct route to C6-functionalized indoles under mild conditions with high regioselectivity. frontiersin.org While direct cyanation at C6 is less commonly reported, this functionalization can serve as a handle for subsequent conversion to a nitrile group.

Regioselective Synthesis and Functionalization

Achieving the desired substitution pattern of 4-bromo and 6-carbonitrile on the indole scaffold requires precise control over the regioselectivity of the reactions.

The C4 position of indole is the least intrinsically reactive site, making its selective functionalization a significant synthetic challenge. rsc.org Strategies to overcome this often involve the use of a directing group, typically at the C3 or N1 position, to guide the electrophilic attack to the C4 position. bohrium.comresearchgate.net For example, a palladium-catalyzed C-H functionalization strategy has been developed for the installation of quinones at the C4 position of 3-formylindoles. bohrium.com Similarly, rhodium(III)-catalysis can achieve C4 thiolation when an oxime directing group is present at the C3 position. bohrium.com

Transient directing groups, such as alanine, have also been successfully used in palladium-catalyzed reactions to achieve regioselective alkynylation at the indole C4-position. acs.org These methods highlight a general principle where a temporarily installed group directs the bromination (or other functionalization) to the otherwise unreactive C4 site, after which the directing group can be removed. The electronic influence of existing substituents can also alter the regioselectivity of reactions involving the indole ring. rsc.org

Selective functionalization of the indole nitrogen (N1) is a common requirement in the synthesis of indole derivatives. This is often achieved by deprotonating the N-H bond with a suitable base, followed by reaction with an electrophile. For instance, 6-bromoindole can be N-alkylated by treatment with sodium hydride (NaH) in DMF, followed by the addition of an alkyl halide like methyl bromoacetate (B1195939). nih.gov

Transition metal catalysis also offers powerful methods for N-functionalization. Palladium-catalyzed N-arylation using bulky, electron-rich phosphine ligands allows for the coupling of indoles with various aryl halides and triflates. organic-chemistry.org Furthermore, palladium(II)-mediated C-H functionalization has been developed for the direct N-tert-prenylation of indoles, which selectively occurs at the N1 position contrary to the typical preference for C3 attack. sci-hub.se Visible-light-induced, organocatalyzed methods have also emerged for the site-selective heteroarylation of either the N-1 or C-3 position, where the regioselectivity is controlled by the reaction pathway. nih.gov

The table below details examples of selective N1-functionalization of indole derivatives.

Table 2: Selective Functionalization of the Indole Nitrogen (N1)| Indole Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Bromoindole | NaH, Methyl bromoacetate, DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

| Indole | Aryl iodide/bromide/chloride/triflate, Pd₂(dba)₃, P(t-Bu)₃ | N-Arylindole | organic-chemistry.org |

| Tryptophan derivatives | 2-Methyl-2-butene, Pd(OAc)₂, AgTFA, Cu(OAc)₂ | N-tert-Prenylated tryptophan derivatives | sci-hub.se |

| Indole | Heteroarylnitrile, Organic base, Visible light | N-1 or C-3 Heteroaryl indole | nih.gov |

Modern synthetic chemistry offers several advanced methods for introducing a carbonitrile (cyano) group onto aromatic and heteroaromatic rings. nih.govacs.org These methods often provide alternatives to traditional, more toxic cyanating agents.

Palladium-catalyzed direct C-H cyanation is a powerful tool. One approach utilizes the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanating agent. acs.org Another practical and safer method involves the combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as the "CN" source in a palladium-catalyzed reaction, which shows excellent regioselectivity for the C3 position of indoles but illustrates the potential of such systems. rsc.org

Electrochemical synthesis represents a frontier in cyanation chemistry. A metal-free, electrochemical approach for the site-selective C-H cyanation of indoles has been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. acs.orgorganic-chemistry.org This method relies on tris(4-bromophenyl)amine (B153671) as a redox catalyst and is performed in a simple undivided cell at room temperature, obviating the need for transition-metal catalysts or chemical oxidants. acs.orgorganic-chemistry.org Such advanced transformations provide efficient and often more sustainable routes to cyanated indole derivatives. acs.org

The table below compares different advanced cyanation methodologies for indoles.

Table 3: Advanced Methods for Indole Cyanation| Cyanation Method | Cyanide Source | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation | K₄[Fe(CN)₆] | Pd(OAc)₂, Cu(OAc)₂ | Use of a non-toxic cyanating agent. | acs.org |

| Palladium-Catalyzed C-H Activation | NH₄HCO₃ / DMSO | Pd(OAc)₂ | Practical and safe "CN" source. | rsc.org |

| Electrochemical C-H Cyanation | TMSCN | Tris(4-bromophenyl)amine (redox catalyst), Constant current | Metal-free, avoids chemical oxidants, high regioselectivity. | acs.org, organic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Zn(CN)₂ | Pd(0) catalyst | Effective for synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines. | organic-chemistry.org |

Advanced Synthetic Techniques

Modern organic synthesis has moved towards methodologies that offer greater control, efficiency, and sustainability. For a molecule like 4-Bromo-1H-indole-6-carbonitrile, which possesses multiple functional groups susceptible to various transformations, advanced techniques are crucial for achieving the desired structure with high purity and yield.

Catalysis is at the forefront of modern synthetic chemistry, enabling reactions that would otherwise be unfeasible or require harsh conditions. Both metal-catalyzed and metal-free approaches offer unique advantages for the construction of functionalized indoles.

Palladium catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound can be envisioned through the palladium-catalyzed cyanation of a suitable precursor, such as 4,6-dibromo-1H-indole. The cross-coupling of aryl halides with a cyanide source is a well-established transformation. nih.gov

Recent advancements have focused on developing milder and more efficient protocols. For instance, methods using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source have been developed for the cyanation of (hetero)aryl halides. nih.govnih.gov These reactions often employ a palladium precursor like Pd(OAc)₂ or a pre-catalyst, along with a specific ligand to facilitate the catalytic cycle. nih.govthieme-connect.de The choice of ligand is critical and can significantly influence the reaction's efficiency and substrate scope. Furthermore, protocols that operate in aqueous media or at low temperatures (room temperature to 40°C) have been reported, enhancing the practicality and environmental friendliness of the process. acs.org The cyanation of various five- and six-membered heterocycles, including indoles, has been successfully demonstrated using these mild conditions. acs.org

Table 1: Illustrative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Catalyst System (mol%) | Cyanide Source | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | ≤ 100 | Applicable to aryl chlorides and bromides; works with N-H containing heterocycles. | nih.gov |

| Pd(OAc)₂ (0.1-5) / Ligand | K₄[Fe(CN)₆]·3H₂O | DMF | 40 | Effective for aryl nonaflates and pentafluorobenzenesulfonates; very mild conditions. | thieme-connect.de |

| Pd₂(dba)₃ / Ligand (2-5) | KCN/Zn(CN)₂ | TPGS-750-M/H₂O | rt - 40 | Low temperature cyanation; compatible with various (hetero)aryl halides. | acs.org |

| Pd/C | K₄[Fe(CN)₆] | H₂O / Triton X-100 | 120 | Uses a heterogeneous catalyst in water, avoiding organic solvents. | nih.gov |

While powerful, transition-metal catalysis can have drawbacks, such as the cost of precious metals and the need to remove toxic metal residues from the final product. nih.gov This has spurred the development of metal-free synthetic alternatives. For indole synthesis, these routes often rely on domino or cascade reactions initiated by an organocatalyst or a strong Lewis acid.

One established metal-free approach involves a three-component domino reaction of an arylamine, an arylglyoxal, and a suitable nucleophile to construct the indole core in a single pot. semanticscholar.org Another strategy employs BF₃·OEt₂ and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to assemble complex indole-containing heterocycles. acs.org This method has been shown to be effective with bromo-substituted indoles, achieving moderate yields. acs.org Furthermore, innovative strategies for the site-selective C-H functionalization of the indole's benzene (B151609) ring have been developed using simple reagents like BBr₃, which can direct borylation to specific positions without any metal catalyst, allowing for subsequent functionalization. nih.gov Photoinduced reactions also present a promising metal-free pathway for generating complex molecules under mild conditions. acs.orgacs.org

Flow chemistry, where reactions are performed in a continuously flowing stream, has emerged as a powerful technology for organic synthesis. mdpi.com This technique offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety when handling hazardous reagents or exothermic reactions, and improved scalability and reproducibility. mdpi.comucsb.edursc.org

The application of flow chemistry to indole synthesis has been demonstrated for various classical and modern reactions. ucsb.eduuc.pt For instance, C-H functionalization, a key strategy for modifying the indole scaffold, has been successfully translated to flow conditions. rsc.org This allows for safer handling of reactive intermediates and can lead to higher yields and productivity compared to batch methods. The synthesis of functionalized indoles and related heterocycles has been achieved through multi-step flow systems, sometimes incorporating in-line purification or telescoping several reaction steps into a continuous sequence. uc.pt While specific examples for this compound are not prominently documented, the principles of flow chemistry are broadly applicable and represent a promising avenue for its large-scale and efficient production. ucsb.edu

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant benefits in terms of efficiency, resource conservation, and time. These strategies are particularly valuable for constructing complex molecules like functionalized indoles.

Researchers have developed one-pot procedures that combine several transformations, such as condensation, cyclization, and functionalization, into a single synthetic operation. For example, a one-pot method for synthesizing multisubstituted 1-alkoxyindoles involves a sequence of nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation. nih.gov This approach has been successfully applied to produce a 4-bromo-substituted indole derivative. nih.gov Similarly, enantioselective one-pot syntheses have been designed to create chiral indole-containing chromenes through a domino Knoevenagel/Pinner/Friedel-Crafts reaction sequence catalyzed by a chiral complex. researchgate.net Such strategies could be adapted to build the this compound structure from simpler, readily available starting materials in a highly convergent manner.

Table 2: Hypothetical One-Pot Strategy for Substituted Indole Synthesis

| Step | Reaction Type | Reagents & Conditions | Intermediate Formed | Reference Principle |

|---|---|---|---|---|

| 1 | Nitro Reduction | Substituted Nitroarene, SnCl₂·2H₂O, DME, 40°C | Amino intermediate | nih.gov |

| 2 | Intramolecular Condensation | (In situ from Step 1) | 1-Hydroxyindole intermediate | nih.gov |

| 3 | Nucleophilic Addition | (In situ from Step 2) | Functionalized 1-hydroxyindole | nih.gov |

| 4 | In situ Functionalization (e.g., Cyanation) | Cyanide source, Catalyst (if needed) | Final Product | nih.govnih.gov |

Catalytic Approaches in this compound Synthesis

Yield Optimization and Scalability Studies

Optimizing reaction yield and ensuring scalability are critical for the practical application of any synthetic route, particularly in industrial or pharmaceutical contexts. For the synthesis of this compound, this involves the fine-tuning of reaction parameters and the selection of robust methodologies.

In palladium-catalyzed cyanations, yield optimization often involves screening different ligands, catalyst loadings, bases, and solvents to find the ideal combination for a specific substrate. nih.govthieme-connect.de For instance, reducing catalyst loading is desirable for cost and sustainability, but it must be balanced against achieving a high conversion rate in a reasonable timeframe. The use of protecting groups on the indole nitrogen can also be a key strategy to prevent side reactions and improve regioselectivity and yield in subsequent functionalization steps.

Scalability is a major advantage of flow chemistry. mdpi.comucsb.edu The transition from laboratory-scale synthesis to large-scale production is often more straightforward in a flow reactor than in a batch process. The ability to safely handle reactions at high temperatures and pressures in a flow system can dramatically increase throughput. Several studies on the synthesis of indole-based compounds have demonstrated successful gram-scale production, highlighting the scalability of the developed methods. acs.orgacs.orgnih.gov The development of a scalable synthesis for this compound would likely leverage these advanced techniques to ensure both high yield and efficient production.

Maximizing Reaction Efficiency and Product Purity

Achieving optimal reaction efficiency and high product purity in the synthesis of this compound and its derivatives is contingent upon careful control of reaction parameters and the implementation of effective purification techniques.

Detailed research findings indicate that the choice of solvents, catalysts, and reaction conditions plays a pivotal role. For instance, in related indole syntheses, the use of anhydrous solvents under an inert atmosphere, such as nitrogen, is a common practice to prevent unwanted side reactions. rsc.org The progress of the reaction is often monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) to determine the point of completion and minimize the formation of byproducts. rsc.org

Purification of the crude product is a critical step to obtain this compound of high purity. Column chromatography on silica (B1680970) gel is a frequently employed method for the purification of indole derivatives. acs.orggoogle.com The choice of eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the desired product from impurities. acs.orggoogle.com In some cases, recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure crystalline material.

The following table illustrates how variations in reaction parameters can influence reaction efficiency and product purity, based on common observations in indole synthesis.

Table 1: Influence of Reaction Parameters on Synthesis Outcome

| Parameter | Variation | Effect on Efficiency | Effect on Purity |

|---|---|---|---|

| Catalyst | Palladium-based | High turnover, good yields | Can lead to trace metal impurities |

| Copper-based | Cost-effective, good for specific couplings | May require harsher conditions | |

| Solvent | Anhydrous DMF | Good solubility for many reactants | Can be difficult to remove completely |

| Anhydrous THF | Lower boiling point, easier to remove | May have lower solubility for some salts | |

| Temperature | Elevated (e.g., 80-110 °C) | Increased reaction rate | Potential for increased byproduct formation |

| Room Temperature | Slower reaction rate, higher selectivity | Generally leads to cleaner reactions | |

| Purification | Column Chromatography | High degree of purification | Can be time-consuming and solvent-intensive |

Developing Gram-Scale Synthetic Procedures

The transition from laboratory-scale synthesis to gram-scale production of this compound presents several challenges that need to be addressed to maintain efficiency and safety. The development of robust and scalable synthetic procedures is crucial for producing larger quantities of the compound for further research and development.

One of the primary considerations in scaling up is the management of reaction exotherms. Reactions that are easily controlled in a small flask can become difficult to manage in a larger reactor. Therefore, gradual addition of reagents and efficient stirring are critical. For instance, in the synthesis of related bromoindoles, the portion-wise addition of reagents at controlled temperatures has been reported. googleapis.com

The choice of reagents and purification methods must also be re-evaluated for gram-scale synthesis. While some laboratory-grade reagents may be too expensive for large-scale production, identifying more cost-effective alternatives without compromising yield or purity is important. nih.gov Similarly, purification by column chromatography, while effective at a small scale, can become impractical and costly for large quantities. Alternative purification methods such as crystallization or distillation under reduced pressure are often preferred for gram-scale operations. nih.gov

A recent study on the synthesis of indole-based inhibitors highlighted the development of convenient methods for the efficient synthesis of gram quantities of 6-bromoindole, a key building block. nih.gov These methods often involve optimizing reaction conditions to be easily scalable and employing inexpensive starting materials. nih.gov

The following table outlines the key differences between laboratory-scale and gram-scale synthesis of a hypothetical indole derivative, illustrating the necessary adjustments for a successful scale-up.

Table 2: Comparison of Laboratory-Scale vs. Gram-Scale Synthesis

| Parameter | Laboratory-Scale (mg to <1 g) | Gram-Scale (>1 g) |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Temperature Control | Heating mantle, ice bath | Circulating heating/cooling system |

| Reagent Addition | Syringe, dropping funnel | Addition pump, controlled flow rate |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer |

| Purification | Column chromatography | Crystallization, distillation |

| Typical Yield | Often optimized for maximum purity | Optimized for a balance of purity and throughput |

Reactivity and Reaction Mechanisms of 4 Bromo 1h Indole 6 Carbonitrile

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, typically occurring at the C3 position of the pyrrole (B145914) ring. bhu.ac.inquimicaorganica.org The presence of substituents on the indole (B1671886) core, as in 4-Bromo-1H-indole-6-carbonitrile, significantly modulates this reactivity.

The indole ring system is considered π-excessive, making it highly reactive toward electrophiles. bhu.ac.inresearchgate.net However, the substituents on this compound have opposing and deactivating effects.

Carbonitrile at C6: The carbonitrile (cyano) group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. nih.gov It strongly deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack.

The combination of these two deactivating groups renders this compound significantly less nucleophilic than unsubstituted indole. The deactivation is most pronounced on the benzene ring due to the potent effect of the C6-carbonitrile group. While the pyrrole ring also experiences deactivation from the C4-bromo group, it remains the more electron-rich and thus more reactive of the two rings for electrophilic attack.

For indole and its derivatives, electrophilic attack overwhelmingly favors the C3 position. stackexchange.comstackexchange.com This preference is due to the formation of the most stable cationic intermediate (an arenium ion). Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the fused benzene ring. stackexchange.com

Nucleophilic Substitution Reactions

The two substituents, bromine and carbonitrile, provide handles for various nucleophilic reactions.

The bromine atom at the C4 position is a key site for substitution, primarily through transition metal-catalyzed pathways rather than direct SNAr reactions. This C(sp²)–Br bond is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly effective for this transformation. For example, in analogous 4-bromo-7-azaindole systems, the C4-bromo group readily undergoes Buchwald-Hartwig amination and etherification reactions to form C-N and C-O bonds, respectively. beilstein-journals.org These reactions demonstrate the viability of using the C4 position for introducing a wide range of functional groups.

Table 1: Representative Nucleophilic Substitution Reactions at C4

| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 4-Amino-1H-indole-6-carbonitrile |

The carbonitrile group at C6 is a versatile functional group that can undergo several important transformations. These reactions allow for the conversion of the nitrile into other key functionalities, expanding the synthetic utility of the indole core.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-Bromo-1H-indole-6-carboxylic acid) or, under milder conditions, a carboxamide (4-Bromo-1H-indole-6-carboxamide).

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or reduction with chemical hydrides (e.g., LiAlH₄) can convert the nitrile group into a primary amine ( (4-Bromo-1H-indol-6-yl)methanamine).

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbon of the nitrile to form, after hydrolysis, ketones (e.g., (4-Bromo-1H-indol-6-yl)(aryl)methanone).

Cross-Coupling Chemistry

The C4-bromo functionality is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org Reacting this compound with various aryl or vinyl boronic acids would yield 4-aryl- or 4-vinyl-1H-indole-6-carbonitrile derivatives. Such reactions are well-precedented on bromoindoles. acs.orgnih.gov

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing access to alkynylated indoles. nih.govwikipedia.org This reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst. nih.govresearchgate.net The products, 4-alkynyl-1H-indole-6-carbonitriles, are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: As mentioned in section 3.2.1, this powerful reaction forms C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, including anilines and alkylamines. wikipedia.orglibretexts.org It is a premier method for synthesizing N-arylated compounds.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl substituent at the C4 position. nih.gov

Table 2: Overview of Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | 4-Aryl-1H-indole-6-carbonitriles |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | 4-Alkynyl-1H-indole-6-carbonitriles |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) | C(sp²)-N | 4-Amino-1H-indole-6-carbonitriles |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | 4-Vinyl-1H-indole-6-carbonitriles |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgnih.gov In the context of this compound, the bromine atom at the C4 position serves as the leaving group, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl substituents.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and good selectivity. For instance, various palladium catalysts like Pd(PPh₃)₄ and palladium(II) acetate, along with phosphine (B1218219) ligands, have been successfully employed. mdpi.com The use of aqueous media and specific ligands can also facilitate the reaction. researchgate.net

Below is a representative table of Suzuki-Miyaura coupling reactions involving bromoindoles:

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | Aq. media | 4-Methoxybiphenyl | 97 |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | Aq. media | 4-Cyanobiphenyl | - |

| 3 | ortho-Bromoaniline | Various boronic esters | CataXCium A Pd G3 | - | - | Various substituted anilines | Good to excellent |

| 4 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Various aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | C3-arylated pyrazolopyrimidinones | - |

This table presents a selection of Suzuki-Miyaura reactions with various bromo-substituted aromatic compounds to illustrate the versatility of the reaction.

Other Metal-Catalyzed Cross-Coupling Methods (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura coupling, the bromine atom at the C4 position of this compound is amenable to other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method is highly valuable for synthesizing alkynyl-substituted indoles. The reaction can often be carried out under mild conditions. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been shown to be effective. researchgate.netmdpi.com

The following table summarizes general conditions for these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Base | Key Features |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base | Forms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orglibretexts.org |

| Heck | Alkene | Pd catalyst | Various bases | Forms substituted alkenes; tolerant of various functional groups. wikipedia.orgresearchgate.net |

Transformations of the Nitrile Functionality

The nitrile group at the C6 position offers a gateway to various other functional groups.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For instance, alkaline hydrolysis using potassium hydroxide (B78521) in a suitable solvent like ethanol (B145695) can effectively convert the nitrile to the corresponding carboxylic acid. google.com This transformation is a common step in the synthesis of more complex indole derivatives. A simple method for the hydrolysis of nitriles to amides using potassium hydroxide in tert-butyl alcohol has also been reported. acs.org

The nitrile group is readily reducible to a primary amine (aminomethyl group). This reduction can be achieved using various reducing agents. A common method is catalytic hydrogenation. Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). The resulting aminomethylindole is a valuable intermediate for further derivatization.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile group to form, after hydrolysis, ketones. chadsprep.comyoutube.com This reaction provides a direct route to acylindoles. The carbon atom of the organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile. youtube.com For example, the reaction of an indole-2-carbonitrile with n-BuLi has been shown to yield the corresponding ketone. nih.gov

Reactivity at the Indole Nitrogen

The indole nitrogen possesses a proton that can be abstracted by a base, allowing for N-alkylation or N-arylation. This reactivity is a fundamental aspect of indole chemistry. For example, 6-bromoindole (B116670) can be alkylated at the nitrogen atom using a suitable alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). nih.gov This allows for the introduction of various substituents on the indole nitrogen, further expanding the synthetic utility of the this compound scaffold.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring can act as a nucleophile, participating in both alkylation and acylation reactions. These reactions are fundamental for the derivatization of the indole scaffold, allowing for the introduction of a wide range of functional groups.

N-Alkylation Reactions

N-alkylation of indoles typically proceeds via an SN2 mechanism, where the indole nitrogen attacks an alkyl halide or another suitable electrophile. The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

While specific literature on the N-alkylation of this compound is not available, the reactivity can be inferred from studies on related substituted indoles. For instance, the N-alkylation of 5-bromoindoline (B135996) has been successfully achieved with benzyl (B1604629) alcohol in the presence of an iron catalyst, yielding the N-benzyl derivative. nih.gov Another study describes the N-alkylation of 6-bromoindole with methyl bromoacetate (B1195939) using NaH in DMF.

The following table summarizes general conditions for N-alkylation of bromo-substituted indoles, which can be considered as starting points for the N-alkylation of this compound.

| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindoline | Benzyl alcohol | Fe-1 (5 mol %), Me₃NO (10 mol %), K₂CO₃ (1 equiv.) | TFE | 110 °C, 30 h | 72% | nih.gov |

| 6-Bromoindole | Methyl bromoacetate | NaH | DMF | Not specified | Not specified | |

| Indoline (B122111) | Various alcohols | Fe-1 (5 mol %), Me₃NO (10 mol %), K₂CO₃ (1 equiv.) | TFE | 110 °C, 18-48 h | 31-99% | nih.gov |

N-Acylation Reactions

N-acylation of indoles introduces an acyl group to the nitrogen atom, typically using acyl chlorides or anhydrides as acylating agents. These reactions are often performed in the presence of a base to facilitate the reaction. A study on the chemoselective N-acylation of various indoles using thioesters as a stable acyl source has been reported. nih.gov The reaction proceeds efficiently in the presence of cesium carbonate in xylene at high temperatures. nih.gov This method has been shown to be tolerant of various functional groups, including halogens. nih.gov

Given the functional group tolerance of this method, it is plausible that this compound could be successfully N-acylated under similar conditions. The table below presents representative conditions for the N-acylation of substituted indoles.

| Indole Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C, 12 h | 72% | nih.gov |

| 4-Fluoro-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C, 12 h | 85% | |

| 4-Iodo-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C, 12 h | 75% |

Impact on Indole Aromaticity and Reactivity

The bromo group at the C4 position is an electron-withdrawing group due to its inductive effect (-I), but it is also a weak deactivator in electrophilic aromatic substitution due to the opposing resonance effect (+M) of its lone pairs. The presence of a halogen at the 4-position can influence the site-selectivity of further functionalization. acs.org

The cyano group (C≡N) at the C6 position is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. frontiersin.org This deactivates the benzene ring towards electrophilic substitution and also reduces the electron density of the entire indole system, including the pyrrole ring. Studies on 4-cyanotryptophan (B8074655) have shown that the cyano group can significantly alter the photophysical properties of the indole chromophore. nih.gov

The combined effect of the 4-bromo and 6-cyano substituents is a significant decrease in the electron density of the indole ring. This deactivation makes electrophilic substitution reactions more challenging compared to unsubstituted indole. However, this electronic modification can also be exploited to direct reactions to specific positions or to stabilize intermediates in certain transformations. The reduced nucleophilicity of the indole nitrogen due to these electron-withdrawing groups would likely necessitate stronger bases or more reactive electrophiles for efficient N-alkylation and N-acylation reactions compared to electron-rich indoles.

Advanced Spectroscopic and Computational Analysis of 4 Bromo 1h Indole 6 Carbonitrile

Theoretical and Computational Studies

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 4-Bromo-1H-indole-6-carbonitrile. These methods allow for the prediction of molecular geometry, electronic behavior, and potential reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Calculations for related bromo-indole compounds have demonstrated that the indole (B1671886) ring system is essentially planar. researchgate.net For this compound, the non-hydrogen atoms of the fused ring system are also predicted to lie in a single plane. DFT methods, often employing basis sets like B3LYP/6-311G(d,p), can precisely calculate the geometric parameters. These calculations provide a three-dimensional model of the molecule, which is fundamental for understanding its interactions and properties.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP surface highlights the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the nitrile group and the indole nitrogen would be expected to be electron-rich regions, while the hydrogen atom attached to the indole nitrogen would be electron-poor.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents illustrative data typical of DFT calculations for similar indole structures. Actual values would require specific computation for this molecule.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C≡N Bond Length | ~1.16 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~108.5° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

For this compound, FMO analysis reveals the distribution and energy levels of these key orbitals. The HOMO is typically distributed over the electron-rich indole ring, while the LUMO may be localized on the electron-withdrawing nitrile group and the carbon-bromine bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational studies on similar complex indole systems have utilized FMO analysis to explain their electronic properties and reactivity. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Properties for this compound (Illustrative) This table illustrates the type of data generated from FMO analysis. Specific energy values are dependent on the computational method used.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability (Nucleophilicity) |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and kinetic stability |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential therapeutic agents. researchgate.net

Simulations involving this compound would involve docking it into the active site of a target protein to predict its binding affinity and mode of interaction. The indole scaffold is a common feature in many biologically active compounds. Docking studies on other indole derivatives have shown interactions with enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, where binding is stabilized by hydrogen bonds and pi-stacking interactions. nih.gov For this compound, the indole N-H group could act as a hydrogen bond donor, the nitrile nitrogen as a hydrogen bond acceptor, and the aromatic system could participate in pi-pi or T-shaped stacking with aromatic residues in a protein's active site. The predicted binding energy (often in kcal/mol) quantifies the strength of the interaction.

Prediction of Reaction Pathways and Reactivity

For this compound, these studies can predict its behavior in various chemical transformations. The presence of both a bromo and a nitrile group on the indole ring offers multiple sites for functionalization. For instance, the bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.com The indole nitrogen can be alkylated or acylated, a common reaction for indoles. nih.gov Computational models can help predict the relative reactivity of these different sites, guiding synthetic efforts by identifying the most favorable reaction conditions and predicting potential side products.

Applications of 4 Bromo 1h Indole 6 Carbonitrile in Chemical Research

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and cyano functionalities on the indole (B1671886) ring system makes 4-Bromo-1H-indole-6-carbonitrile a highly sought-after starting material for the construction of complex molecular frameworks.

Forging Novel Heterocyclic Systems

Chemists have adeptly utilized this compound to construct novel and elaborate heterocyclic systems. The presence of the bromine atom and nitrile group provides handles for a variety of cross-coupling and cyclization reactions, enabling the fusion of additional rings onto the indole core.

One notable application is in the synthesis of pyrrolo[2,3,4-kl]acridin-1-one derivatives. nih.govresearchgate.net These complex polycyclic structures have been efficiently synthesized through domino reactions involving derivatives of this compound. nih.gov Microwave-assisted synthetic methods have also been developed to improve the synthesis of these acridine (B1665455) derivatives, offering advantages such as shorter reaction times and higher yields. researchgate.netmdpi.com The indole-2-carbonitrile scaffold, a related structure, is also recognized for its importance in synthesizing various indole-fused polycycles. nih.gov

The reactivity of the indole nucleus in this compound and its derivatives allows for the creation of diverse heterocyclic compounds through various synthetic strategies, including the Fischer indole synthesis and palladium-catalyzed reactions. nih.govnih.gov

Crafting Advanced Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of advanced pharmaceutical intermediates. bldpharm.com Its derivatives serve as key precursors for molecules with potential therapeutic applications. The term "drug intermediate" is often used to describe such compounds, highlighting their role in the multi-step synthesis of active pharmaceutical ingredients. medchemexpress.com

The bromoindole moiety, in general, is a significant component in the synthesis of various biologically active compounds and pharmaceuticals. nih.govnih.gov For instance, 6-bromoindole (B116670) is a crucial building block for inhibitors of bacterial cystathionine (B15957) γ-lyase, which have potential applications in enhancing the efficacy of antibiotics. nih.gov The versatility of the indole scaffold allows for modifications at different positions to create a library of compounds for biological screening.

A Precursor for Biologically Active Compounds

The inherent biological relevance of the indole nucleus, coupled with the synthetic versatility of this compound, makes it an excellent starting point for the development of new biologically active agents.

Fueling the Development of Kinase Inhibitors

Kinase inhibitors are a critical class of drugs, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been explored as precursors for the synthesis of potent kinase inhibitors. For example, derivatives of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one, which can be synthesized from indole precursors, have shown significant inhibitory activity against Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key target in inflammatory diseases. nih.gov One such derivative, compound 13c, exhibited a high binding affinity for RIPK1. nih.gov

Aiding the Synthesis of Antiviral Agents

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Indole derivatives have shown promise in this area. Research has been conducted on the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, which have been evaluated for their antiviral activities against the hepatitis B virus (HBV). nih.gov Furthermore, a derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole has demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov

Enabling the Design of Anticancer Compounds

The indole core is a privileged scaffold in the design of anticancer agents. The functional groups on this compound allow for the introduction of various pharmacophores to modulate anticancer activity. For instance, the synthesis of pyrrolo[2,3,4-kl]acridin-1-one derivatives, which can be derived from bromoindoles, has been a focus due to the potential of acridine derivatives to act as anticancer agents by intercalating into DNA. nih.govresearchgate.net

Additionally, research into 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has demonstrated their potential as anticancer agents. Indazole compounds, which are structurally related to indoles, are recognized as valuable templates for developing novel anticancer drugs.

Development of Antimicrobial and Antibacterial Agents

The indole nucleus is a common feature in a vast array of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antibacterial properties. The unique electronic and structural characteristics of the indole ring system allow for interactions with various biological targets in microorganisms. However, specific research detailing the synthesis and antimicrobial evaluation of derivatives directly originating from this compound is not extensively documented in accessible scientific publications.

Patent literature indicates that this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. google.comgoogle.comgoogle.com While some of the final products described in these patents are broadly claimed to have potential use as antimicrobial agents or preservatives, specific data on their antimicrobial or antibacterial activity, including minimum inhibitory concentrations (MICs) or spectrum of activity, are not provided for compounds directly derived from this compound. google.com Without dedicated studies, the potential of this specific molecule as a scaffold for novel antimicrobial agents remains largely unexplored and speculative.

Materials Science Applications

The application of indole derivatives in materials science is a growing field of interest, owing to their unique photophysical and electronic properties. However, the role of this compound in this domain appears to be an area that is yet to be significantly investigated.

Components in Organic Electronic Materials

Organic electronic materials, utilized in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), often rely on π-conjugated systems that facilitate charge transport and light emission. Indole-based molecules, with their aromatic and electron-rich nature, are promising candidates for such applications. However, a review of the available scientific literature does not yield specific studies on the synthesis or characterization of organic electronic materials that incorporate this compound. Its potential contributions to the optical and electronic properties of such materials have not been reported.

Future Directions and Emerging Research Avenues

Structure-Activity Relationship (SAR) Studies

Understanding how the structural features of 4-Bromo-1H-indole-6-carbonitrile relate to its biological activity is crucial for designing more potent and selective therapeutic agents. rsc.org

Systematic modification of the this compound scaffold is a key strategy for optimizing its pharmacological profile. Based on studies of related indole (B1671886) derivatives, several modifications could be prioritized:

Modification of the Cyano Group: The cyano group is a versatile handle for chemical modification. Studies on other cyano-substituted indole derivatives have shown that this group can be crucial for binding to biological targets like α-synuclein aggregates. researchgate.netnih.gov Future research could explore converting the nitrile to other functional groups, such as amides, tetrazoles, or carboxylic acids, to probe interactions with target proteins.

Variation of the Halogen: While bromine is at position 4, replacing it with chlorine, iodine, or fluorine could modulate the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, thereby impacting its biological activity. SAR studies on other halogenated heterocycles have shown that such changes can significantly influence anticancer or antitopoisomerase activity. researchgate.net

Substitution at the Indole Nitrogen: Alkylation or arylation at the N1 position of the indole ring is a common strategy in medicinal chemistry. In GPR40 agonists, the indole N-H was found to be important for receptor binding. nih.gov In other cases, adding substituents at this position can improve pharmacokinetic properties or introduce new interactions with the target.

Substitution at Other Positions: Exploring substitutions at the remaining open positions on the indole ring (C2, C3, C5, C7) could lead to the discovery of derivatives with enhanced potency or altered target selectivity. For instance, 3-substituted indolin-2-ones are a well-established class of kinase inhibitors. nih.gov

Computational methods can accelerate the drug discovery process by predicting the activity of virtual compounds and providing insights into their binding mechanisms.

Molecular Docking: Docking studies can be used to predict the binding mode of this compound and its derivatives within the active site of various potential targets, such as protein kinases or the Bcr-Abl kinase. nih.govfarmaceut.org This can help prioritize the synthesis of compounds that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. This can provide a predictive tool for designing new compounds with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand interacts with its target protein over time, helping to assess the stability of the binding mode predicted by docking. preprints.org

Exploration of Novel Biological Targets

While the initial biological profile of this compound may be linked to a specific target class, its structural motifs suggest potential activity against a range of other biological targets.

Kinase Inhibition: The indole scaffold is a "privileged structure" in kinase inhibitor design, targeting a wide range of tyrosine and serine/threonine kinases involved in cancer and other diseases. nih.govresearchgate.netbsb-muenchen.de Given the prevalence of indole-based kinase inhibitors, exploring the activity of this compound against a panel of kinases is a logical next step.

Regulated Cell Death Pathways: Indole alkaloids are known to modulate various forms of regulated cell death (RCD), including apoptosis, autophagy, and ferroptosis, which are critical in cancer therapy. bohrium.comnih.govresearchgate.net Investigating whether this compound can trigger specific RCD pathways could uncover novel anticancer mechanisms. noaa.gov

Anti-fibrotic Activity: Several indole-based molecules have shown promise in treating organ fibrosis by modulating pathways like TGF-β/Smad and NF-κB. nih.gov The potential of this compound as an anti-fibrotic agent warrants investigation.

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. Novel indoline (B122111) and azaindoline scaffolds have been identified as potent IDO1 inhibitors, suggesting that related indole structures could also show activity. nih.gov

Targeting Specific Enzyme Pathways

While direct research on the enzymatic targets of this compound is still developing, the broader indole scaffold is a well-established pharmacophore known to interact with various enzymes. Future research is anticipated to investigate the specific inhibitory or activating effects of this compound on key enzyme families. For instance, the structural motifs present in this compound suggest potential interactions with kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The strategic placement of the bromo and nitrile groups could be exploited to achieve selective inhibition of specific kinases by forming targeted interactions within the enzyme's active site.

Another area of exploration is its potential role as an inhibitor of enzymes involved in bacterial metabolic pathways. For example, inhibitors based on the 6-bromoindole (B116670) scaffold have been synthesized to target bacterial cystathionine (B15957) γ-lyase, an essential enzyme in some pathogens. nih.gov This suggests that derivatives of this compound could be designed and screened for similar antibacterial applications. The exploration of its effects on enzymes such as helicases and proteases, which are crucial for viral replication and other pathological processes, also presents a promising avenue for future drug discovery efforts.

Modulation of Receptor Activity

The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide range of receptors. The unique substitution pattern of this compound makes it an intriguing candidate for modulating receptor activity. A significant area of interest is its potential interaction with cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune cells and is a target for treating inflammatory disorders. nih.gov Researchers have successfully modulated the physicochemical properties of quinolone-3-carboxamides, which are potent and selective CB2 receptor ligands, through bioisosteric approaches. nih.gov This indicates that the functional groups on the indole ring of this compound could be tailored to achieve high affinity and selectivity for the CB2 receptor.

Furthermore, the indole scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors. The electronic properties conferred by the bromo and nitrile substituents could influence the binding affinity and functional activity at these receptors. Future studies will likely involve screening this compound and its derivatives against a panel of GPCRs to identify novel receptor modulators for neurological and psychiatric conditions.

Advanced Functionalization Strategies

The development of novel synthetic methods to modify the this compound core is crucial for expanding its application in medicinal chemistry and materials science.

C-H Activation at Other Indole Positions

Recent advancements in transition-metal-catalyzed C-H activation offer powerful tools for the direct functionalization of the indole core. While the 4- and 6-positions are substituted, other positions on the indole ring, such as C2, C3, C5, and C7, are amenable to C-H activation. Palladium-catalyzed C-H arylation has been successfully applied to indoles to introduce aryl groups at the C7-position, a previously challenging transformation. researchgate.net This strategy could be adapted to this compound to synthesize novel derivatives with extended aromatic systems.

Furthermore, phosphine-free palladium-catalyzed methods have been developed for the direct C-arylation of free (N-H)-indoles, which could be applicable to this scaffold. nih.gov The development of regioselective C-H activation methods will be instrumental in creating a diverse library of analogs with unique substitution patterns, enabling a more thorough exploration of the structure-activity relationship. nih.govrsc.orgrsc.org

Diversification of the Nitrile Functionality

The nitrile group at the C6 position is a versatile functional handle that can be transformed into a wide array of other functionalities. acs.org This allows for the introduction of various chemical motifs that can modulate the compound's biological activity and physicochemical properties. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be converted into esters or amides. researchgate.net Reduction of the nitrile can yield a primary amine, providing a key point for further derivatization.

Recent research has also focused on the trifunctionalization of nitriles, a process that can lead to the formation of complex heterocyclic systems. acs.org Applying such innovative transformations to this compound could lead to the discovery of novel scaffolds with unique biological profiles. The ability to diversify the nitrile group is a significant advantage for generating compound libraries for high-throughput screening. bohrium.comresearchgate.netchemrxiv.org

Integration with High-Throughput Screening and Combinatorial Chemistry

The amenability of the this compound scaffold to advanced functionalization strategies makes it an ideal candidate for integration with high-throughput screening (HTS) and combinatorial chemistry. By combining the various C-H activation and nitrile diversification methods, large and diverse libraries of compounds can be rapidly synthesized.

These libraries can then be screened against a wide range of biological targets, including enzymes and receptors, to identify hit compounds with desired activities. The data obtained from HTS can provide valuable insights into the structure-activity relationships, guiding the design of more potent and selective analogs. The integration of computational modeling and in silico screening can further streamline this process by predicting the binding affinities and potential off-target effects of the synthesized compounds, thereby accelerating the drug discovery and development pipeline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.